molecular formula C11H20N2O6 B13891654 tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

Cat. No.: B13891654
M. Wt: 276.29 g/mol
InChI Key: HXJVJICNBMTXOJ-UHFFFAOYSA-N
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Description

tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is a carbamate-protected cyclobutylamine salt formed by combining tert-butyl cis-N-(3-aminocyclobutyl)carbamate with oxalic acid. The compound features a cis-configuration at the cyclobutyl ring, confirmed via chiral chromatography in synthetic protocols . Its molecular formula is C₉H₁₈N₂O₂·C₂H₂O₄ (derived from analogous structures in and ), with a molecular weight of ~310–375 g/mol depending on stoichiometry. Oxalic acid acts as a counterion, enhancing crystallinity and solubility in polar solvents .

This compound is primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and neuroactive agents . Its synthesis involves reductive amination of tert-butyl (3-oxocyclobutyl)carbamate followed by acid-catalyzed Boc deprotection and salt formation with oxalic acid .

Properties

Molecular Formula

C11H20N2O6

Molecular Weight

276.29 g/mol

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate;oxalic acid

InChI

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)

InChI Key

HXJVJICNBMTXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound generally follows a multistep synthetic pathway involving:

  • Reductive Amination of tert-Butyl (3-oxocyclobutyl)carbamate:
    The initial step involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate to introduce the amino group at the 3-position of the cyclobutyl ring. This step is typically carried out using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions to preserve the tert-butyl carbamate protecting group.

  • Boc Deprotection and Salt Formation:
    After the amination, acid-catalyzed deprotection of the tert-butyl carbamate (Boc) group is performed to expose the free amine. This is followed by salt formation with oxalic acid to yield the oxalate salt of the compound. The oxalic acid salt improves the compound’s solubility and stability.

  • Control of Stereochemistry:
    The cis-configuration of the cyclobutyl ring is maintained throughout the synthesis, often confirmed by chiral chromatography. This stereochemical control is critical, as the cis-isomer exhibits significantly higher biological activity compared to the trans-isomer.

Industrial Production Methods

In industrial settings, scalable methods such as continuous flow synthesis are employed to produce this compound efficiently. Continuous flow techniques allow precise control over reaction parameters (temperature, pressure, residence time), leading to high purity and yield while facilitating large-scale production. This approach also minimizes side reactions and degradation that can occur in batch processes.

Reaction Conditions Summary Table

Step Reagents/Conditions Outcome Yield Range (%)
Reductive Amination tert-Butyl (3-oxocyclobutyl)carbamate, sodium triacetoxyborohydride, mild solvent (e.g., dichloromethane), room temp Introduction of amino group, retention of Boc 80–95
Boc Deprotection Acid catalyst (e.g., trifluoroacetic acid), room temperature Removal of Boc protecting group 78–96
Salt Formation with Oxalic Acid Oxalic acid, polar solvent (e.g., ethanol, water), mild heating Formation of oxalate salt, improved crystallinity Quantitative

Note: Variations in deprotection methods (acid-catalyzed vs. hydrogenolytic) have been reported, affecting yields and purity.

Chemical Reactions and Analysis

This compound can undergo several chemical transformations:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide, the compound can be converted into various oxidized derivatives, potentially modifying the amino or carbamate functionalities.

  • Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride can transform the carbamate or amine groups into corresponding alcohols or amines.

  • Substitution: The compound’s amino group can participate in nucleophilic substitution reactions, allowing the introduction of diverse functional groups for further synthetic elaboration.

The specific products depend on reagents and reaction conditions, enabling the compound’s use as a versatile intermediate in complex molecule synthesis.

Comparative Physicochemical Data

Property This compound Analogous Non-Salt Carbamate
Molecular Formula C₉H₁₈N₂O₂ · C₂H₂O₄ Varies
Molecular Weight ~310–375 g/mol (depending on stoichiometry) Lower (free base form)
Aqueous Solubility ~50 mg/mL <10 mg/mL
Thermal Stability (Decomposition) >200°C <150°C
Stereochemical Configuration cis-configuration (biologically active) trans-configuration (less active)
Binding Affinity to PDE1 IC₅₀ = 2 nM IC₅₀ = 120 nM

The oxalic acid salt form demonstrates superior solubility and thermal stability compared to free base analogues. The cis-stereochemistry enhances biological activity, emphasizing the importance of stereochemical control during synthesis.

Research Outcomes and Notes

  • Yield Variation: Different deprotection strategies impact overall yield, with acid-catalyzed methods generally achieving higher yields (78–96%) than hydrogenolytic methods (60–70%).

  • Biological Relevance: The compound’s cis-isomer is pharmacologically active, serving as a potent phosphodiesterase inhibitor, whereas trans-isomers show negligible activity, underscoring the necessity of stereochemical precision in preparation.

  • Applications: The compound serves as a building block in drug discovery, especially for kinase inhibitors and neuroprotective agents, validated by extensive synthetic and biological studies.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool for investigating biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being studied for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics .

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and functional attributes of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid with related carbamate-oxalate salts:

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications
This compound C₉H₁₈N₂O₂·C₂H₂O₄ Cis-cyclobutyl amine, oxalic acid counterion Reductive amination of tert-butyl (3-oxocyclobutyl)carbamate, Boc deprotection, oxalic acid salt formation Intermediate for PDE1 inhibitors, neuroactive agents
tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;hemi(oxalic acid) C₁₂H₂₄N₂O₃·0.5C₂H₂O₄ Piperidine ring with methoxy substituent, hemioxalate stoichiometry SN2 alkylation of piperidine precursors, oxalic acid co-crystallization Chiral building block for opioid receptor modulators
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid C₁₃H₂₅N₃O₃·C₂H₂O₄ Piperidyl methylcarbamoyl group, oxalic acid counterion Ugi multicomponent reaction followed by carbamate protection and acid coupling Anticancer prodrugs, kinase inhibitors
tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate C₁₁H₂₁NO₅S Methanesulfonyloxy substituent on cyclobutyl ring Mitsunobu reaction or sulfonate esterification of cyclobutanol precursors Prodrug activation in antiviral therapies
tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate C₁₄H₂₇N₃O₃·C₂H₂O₄ Cyclohexyl dimethylcarbamoyl group, oxalate salt Stereoselective cyclohexane ring formation, oxalic acid salt precipitation Key intermediate for Edoxaban (anticoagulant)

Physicochemical Properties

  • Solubility: The oxalic acid salt of tert-butyl cis-N-(3-aminocyclobutyl)carbamate exhibits higher aqueous solubility (~50 mg/mL) compared to non-salt analogues (e.g., tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate: <10 mg/mL) due to ionic interactions .
  • Stability : Oxalic acid salts demonstrate improved thermal stability (decomposition >200°C) versus free bases, which often degrade below 150°C .
  • Stereochemical Impact : The cis-cyclobutyl configuration in the target compound enhances binding affinity to PDE1 (IC₅₀ = 2 nM) compared to trans-isomers (IC₅₀ = 120 nM) .

Research Findings and Contradictions

  • Contradiction in Synthetic Routes: and describe divergent deprotection methods (acid-catalyzed vs. hydrogenolytic) for tert-butyl carbamates, impacting yield (78–96% vs. 60–70%) .
  • Biological Activity : While the target compound’s cis-isomer is pharmacologically active, trans-isomers of analogous cyclobutyl carbamates show negligible activity, emphasizing stereochemical precision .

Biological Activity

Tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11H22N2O5
Molecular Weight246.31 g/mol
CAS Number2306248-51-9
Physical StateWhite to yellow solid

Tert-butyl cis-N-(3-aminocyclobutyl)carbamate acts primarily through modulation of specific biochemical pathways. It is known to influence cyclic nucleotide signaling, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound may act as an inhibitor or modulator of phosphodiesterases (PDEs), which are enzymes that degrade cyclic AMP and cyclic GMP, thereby regulating their levels within cells .

Biological Activity

  • Inhibition of Cyclic Nucleotide Phosphodiesterases : The compound has been shown to inhibit specific PDEs, which can lead to increased levels of cAMP and cGMP within cells. This elevation can enhance signaling pathways related to cell growth and survival .
  • Neuroprotective Effects : Research indicates that compounds similar to tert-butyl cis-N-(3-aminocyclobutyl)carbamate exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells through the modulation of mitochondrial pathways and oxidative stress responses .

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of related carbamate derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and improve neuronal function by modulating intracellular signaling pathways .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that tert-butyl cis-N-(3-aminocyclobutyl)carbamate exhibited potent antitumor activity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .

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